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molecular formula C7H11NO B1274145 3-Amino-5-methylcyclohex-2-en-1-one CAS No. 54398-84-4

3-Amino-5-methylcyclohex-2-en-1-one

Cat. No. B1274145
M. Wt: 125.17 g/mol
InChI Key: OUTDGRREBULAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05059609

Procedure details

5-Methyl-1,3-cyclohexanedione (40 g, 0.32 mol) was dissolved in 500 ml of benzene at 70° C. The solution was heated at reflux for 2 hours, during which NH3 was bubbled through the reaction mixture and formed H2O was collected in a Dean-Stark trap. The mixture was then cooled to 0° C. and title product recovered by filtration, 39.8 g, m.p. 165°-169° C. 1H-NMR(DMSO-d6)delta(ppm): 0.98 (s, 3H), 1.6-1.88 (2H), 2.14-2.38 (2H), 3.14-3.6 (1H), 4.93 (s, 1H), 6.2-7.2 (m, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][C:6](=O)[CH2:5][C:4](=[O:9])[CH2:3]1.[NH3:10]>C1C=CC=CC=1>[NH2:10][C:6]1[CH2:7][CH:2]([CH3:1])[CH2:3][C:4](=[O:9])[CH:5]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC1CC(CC(C1)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
CUSTOM
Type
CUSTOM
Details
was bubbled through the reaction mixture
CUSTOM
Type
CUSTOM
Details
formed H2O
CUSTOM
Type
CUSTOM
Details
was collected in a Dean-Stark trap
FILTRATION
Type
FILTRATION
Details
title product recovered by filtration, 39.8 g, m.p. 165°-169° C

Outcomes

Product
Name
Type
Smiles
NC1=CC(CC(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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